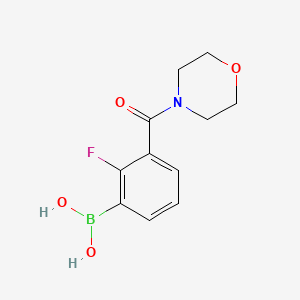
2-氟-3-(吗啉-4-羰基)苯基硼酸
描述
2-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid is a boronic acid derivative with the molecular formula C11H13BFNO4. This compound is characterized by the presence of a fluorine atom, a morpholine ring, and a boronic acid group attached to a phenyl ring. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
科学研究应用
2-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid has a wide range of applications in scientific research:
作用机制
Target of Action
Boronic acids, including this compound, are often used in suzuki-miyaura cross-coupling reactions , which suggests that its targets could be various organic compounds that participate in these reactions.
Mode of Action
In the context of Suzuki-Miyaura cross-coupling reactions, 2-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid likely interacts with its targets through a process called transmetalation . In this process, the boronic acid transfers an organic group to a metal catalyst, such as palladium . This interaction results in the formation of a new carbon-carbon bond, which is a key step in the cross-coupling reaction .
Biochemical Pathways
In the context of suzuki-miyaura cross-coupling reactions, this compound would be involved in the synthesis of complex organic molecules . The downstream effects would depend on the specific molecules being synthesized.
Result of Action
The molecular and cellular effects of 2-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid would depend on the specific context in which it is used. In Suzuki-Miyaura cross-coupling reactions, the result of its action would be the formation of a new carbon-carbon bond .
Action Environment
The action, efficacy, and stability of 2-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid can be influenced by various environmental factors. For example, in Suzuki-Miyaura cross-coupling reactions, the reaction conditions (e.g., temperature, solvent, presence of a base) can significantly impact the efficiency of the reaction . Furthermore, the compound’s stability could be affected by factors such as pH and temperature .
生化分析
Biochemical Properties
2-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound is known to interact with serine proteases, a class of enzymes that play crucial roles in various physiological processes. The boronic acid group in 2-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid forms a reversible covalent bond with the active site serine residue of these enzymes, leading to their inhibition. Additionally, this compound can interact with other biomolecules such as nucleic acids and carbohydrates, further expanding its biochemical utility .
Cellular Effects
The effects of 2-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid on cellular processes are diverse and depend on the specific cell type and context. In cancer cells, this compound has been shown to induce apoptosis by disrupting cell signaling pathways and altering gene expression. Specifically, 2-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid can inhibit the activity of proteasomes, leading to the accumulation of misfolded proteins and subsequent cell death. In other cell types, this compound may influence cellular metabolism by modulating the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, 2-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid exerts its effects through several mechanisms. The boronic acid group is capable of forming reversible covalent bonds with hydroxyl and amino groups on biomolecules, leading to enzyme inhibition or activation. For instance, the interaction with serine proteases involves the formation of a tetrahedral adduct with the active site serine residue, effectively blocking substrate access. Additionally, 2-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid can change over time due to factors such as stability and degradation. This compound is relatively stable under standard laboratory conditions, but prolonged exposure to light and moisture can lead to degradation and reduced efficacy. Long-term studies have shown that 2-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid can have sustained effects on cellular function, particularly in the context of enzyme inhibition and gene expression modulation .
Dosage Effects in Animal Models
The effects of 2-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid in animal models vary with dosage. At low doses, this compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity. At higher doses, 2-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid may induce adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects without causing harm .
Metabolic Pathways
2-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can inhibit key metabolic enzymes such as proteases and kinases, leading to alterations in metabolic flux and metabolite levels. Additionally, 2-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid can be metabolized by liver enzymes, resulting in the formation of various metabolites that may have distinct biochemical properties .
Transport and Distribution
Within cells and tissues, 2-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid is transported and distributed through interactions with transporters and binding proteins. This compound can be taken up by cells via passive diffusion or active transport mechanisms, depending on the specific cell type and context. Once inside the cell, 2-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid can localize to various cellular compartments, including the cytoplasm and nucleus, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of 2-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid is influenced by its chemical properties and interactions with cellular components. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, 2-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid may accumulate in the endoplasmic reticulum or mitochondria, where it can modulate the activity of resident enzymes and proteins .
准备方法
Synthetic Routes and Reaction Conditions
One common method is the borylation of 2-fluoro-3-(morpholine-4-carbonyl)phenyl halide using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst . The reaction is usually carried out under mild conditions, often in a solvent like tetrahydrofuran (THF) at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
化学反应分析
Types of Reactions
2-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenol derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) in aqueous or organic solvents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Phenol derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
相似化合物的比较
Similar Compounds
Phenylboronic acid: Lacks the fluorine and morpholine groups, making it less specific in certain applications.
4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid: Similar structure but with a different substitution pattern, which can affect its reactivity and binding properties.
(2-(Morpholine-4-carbonyl)phenyl)boronic acid: Similar but without the fluorine atom, which can influence its electronic properties and reactivity.
Uniqueness
2-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid is unique due to the presence of both the fluorine atom and the morpholine ring, which confer specific electronic and steric properties. These features make it particularly useful in applications requiring selective binding and reactivity, such as in the design of enzyme inhibitors and advanced materials .
属性
IUPAC Name |
[2-fluoro-3-(morpholine-4-carbonyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BFNO4/c13-10-8(2-1-3-9(10)12(16)17)11(15)14-4-6-18-7-5-14/h1-3,16-17H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQWYKOFZFASCHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)C(=O)N2CCOCC2)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BFNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801189112 | |
| Record name | Boronic acid, B-[2-fluoro-3-(4-morpholinylcarbonyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801189112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1704074-05-4 | |
| Record name | Boronic acid, B-[2-fluoro-3-(4-morpholinylcarbonyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704074-05-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[2-fluoro-3-(4-morpholinylcarbonyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801189112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


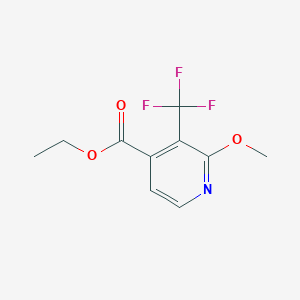



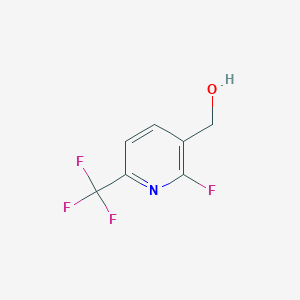
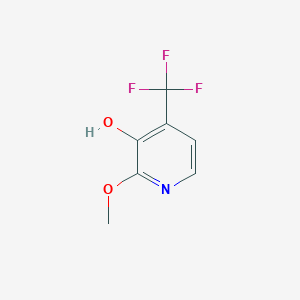
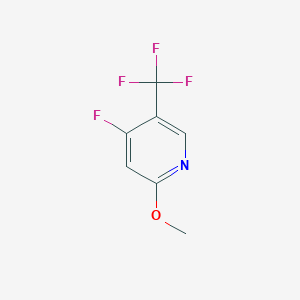
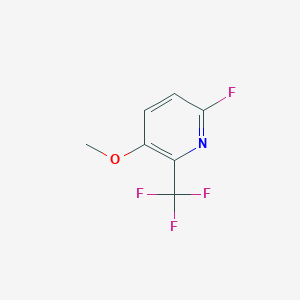
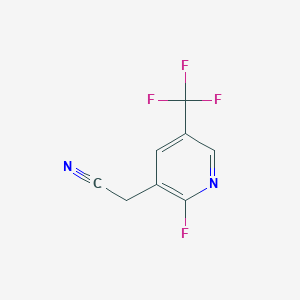
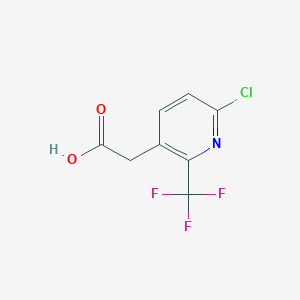
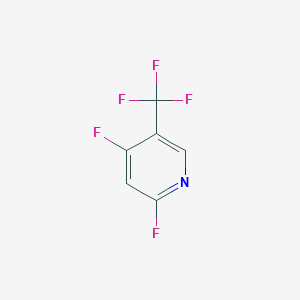
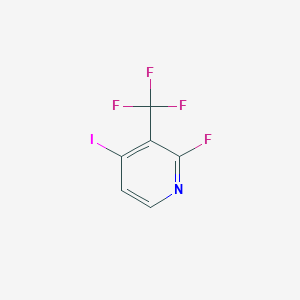
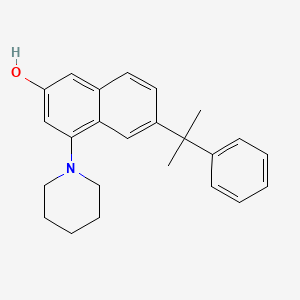
![3-((Tetrahydrofuran-2-yl)methoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine](/img/structure/B1408466.png)
